molecular formula C18H24O8 B13854718 Ibufenac Acyl-Beta-D-Glucuronide

Ibufenac Acyl-Beta-D-Glucuronide

Cat. No.: B13854718
M. Wt: 368.4 g/mol
InChI Key: USRHMLCTGMMMCQ-ZOWQXGHRSA-N
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Description

Ibufenac Acyl-Beta-D-Glucuronide is a metabolite of ibufenac, a nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through the process of glucuronidation, where ibufenac is conjugated with glucuronic acid. The resulting compound is more water-soluble, facilitating its excretion from the body. This process is crucial for the metabolism and elimination of many drugs, including NSAIDs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ibufenac Acyl-Beta-D-Glucuronide typically involves the enzymatic reaction of ibufenac with uridine diphosphate glucuronic acid (UDPGA) in the presence of UDP-glucuronosyltransferase (UGT) enzymes. This reaction occurs primarily in the liver, where UGT enzymes are abundant .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes to catalyze the glucuronidation reaction. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ibufenac Acyl-Beta-D-Glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ibufenac Acyl-Beta-D-Glucuronide has several scientific research applications:

Mechanism of Action

The mechanism of action of Ibufenac Acyl-Beta-D-Glucuronide involves its formation through the conjugation of ibufenac with glucuronic acid by UGT enzymes. This process increases the water solubility of ibufenac, facilitating its excretion from the body. The compound can also undergo hydrolysis, releasing ibufenac and glucuronic acid, which can then be reabsorbed and further metabolized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ibufenac Acyl-Beta-D-Glucuronide is unique in its specific formation from ibufenac and its distinct pharmacokinetic profile. Its stability and reactivity differ from other acyl glucuronides, making it a valuable compound for studying drug metabolism and potential toxicological effects .

Properties

Molecular Formula

C18H24O8

Molecular Weight

368.4 g/mol

IUPAC Name

(3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]acetyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C18H24O8/c1-9(2)7-10-3-5-11(6-4-10)8-12(19)25-18-15(22)13(20)14(21)16(26-18)17(23)24/h3-6,9,13-16,18,20-22H,7-8H2,1-2H3,(H,23,24)/t13-,14-,15+,16?,18-/m0/s1

InChI Key

USRHMLCTGMMMCQ-ZOWQXGHRSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)CC(=O)O[C@@H]2[C@@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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